N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide
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Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide is a useful research compound. Its molecular formula is C17H18ClN5O2 and its molecular weight is 359.81. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds with high affinity to PKB, inhibiting its activity . This inhibition disrupts the normal signaling through PKB, which can have various downstream effects depending on the specific cellular context .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . This pathway is involved in a variety of cellular processes, including cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
It has been found to be orally bioavailable This suggests that it is well absorbed from the gastrointestinal tract and can reach systemic circulation
Result of Action
The inhibition of PKB by this compound can lead to a variety of cellular effects. For example, it can reduce cell proliferation and promote cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect the same biochemical pathways could potentially alter its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5O2/c1-2-15(24)19-7-8-23-16-14(9-21-23)17(25)22(11-20-16)10-12-3-5-13(18)6-4-12/h3-6,9,11H,2,7-8,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJRINNZKRQJEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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